

Application Note: Spectrophotometric Determination of Dinitolmide in Premixes

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Compound of Interest

Compound Name: Dinitolmide

Cat. No.: B000635

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Introduction

Dinitolmide (3,5-dinitro-o-toluamide) is a coccidiostat commonly incorporated into poultry feed premixes to prevent coccidiosis.[1] Accurate quantification of **Dinitolmide** in these premixes is crucial for ensuring proper dosage and adherence to regulatory standards. This application note details a robust spectrophotometric method for the determination of **Dinitolmide**. The method involves extraction, purification, and subsequent colorimetric reaction, providing a reliable and accessible analytical procedure for quality control laboratories.

The described method is based on the formation of a colored complex between **Dinitolmide** and sodium hydroxide, which can be quantified spectrophotometrically.[2][3][4] The procedure includes a purification step involving liquid-liquid extraction and column chromatography to remove potential interferences from the complex feed matrix.[2][3][4]

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) Q2 (R1) guidelines to ensure its suitability for its intended purpose.[5][6][7] The key validation parameters are outlined in the table below. Researchers should populate this table with their experimental data to confirm the method's performance characteristics.

Table 1: Summary of Method Validation Parameters

Parameter	Acceptance Criteria	Experimental Result
Linearity (r^2)	≥ 0.999	
Range ($\mu\text{g/mL}$)	To be determined	
Accuracy (% Recovery)	98.0% - 102.0%	
Precision (% RSD)		
Repeatability (Intra-day)	$\leq 2\%$	
Intermediate Precision (Inter-day)	$\leq 2\%$	
Limit of Detection (LOD) ($\mu\text{g/mL}$)	To be determined	
Limit of Quantitation (LOQ) ($\mu\text{g/mL}$)	To be determined	
Specificity	No interference at the analyte's λ_{max}	

Experimental Protocol: Spectrophotometric Determination of Dinitolmide

This protocol describes the step-by-step procedure for the extraction, purification, and quantification of **Dinitolmide** in premixes.

1. Materials and Reagents

- **Dinitolmide** reference standard
- Acetone (analytical reagent grade)
- Dichloromethane (analytical reagent grade)
- Methanol (analytical reagent grade)
- Sodium hydroxide solution

- Alumina (for chromatography)

- Deionized water

- Sample Premix

2. Equipment

- UV-Vis Spectrophotometer

- Chromatographic columns

- Rotary evaporator

- Volumetric flasks (various sizes)

- Pipettes (various sizes)

- Analytical balance

- Filter paper

3. Preparation of Standard Solutions

- Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of **Dinitolmide** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of acetone and dilute to the mark with acetone.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with acetone to achieve concentrations in the desired linear range (e.g., 2, 4, 6, 8, 10 µg/mL).

4. Sample Preparation and Extraction

- Weigh a representative sample of the premix containing approximately 40-50 mg of **Dinitolmide**.^[4]
- Transfer the sample to a conical flask.

- Add a mixture of acetone and water (1:1) to the flask.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Shake vigorously for a specified time (e.g., 30 minutes) to ensure complete extraction of **Dinitolmide**.
- Filter the extract to remove solid particles.

5. Purification

- Liquid-Liquid Extraction: Transfer the filtered extract to a separatory funnel. Perform a liquid-liquid extraction using dichloromethane to partition the **Dinitolmide** into the organic phase.
[\[4\]](#)
- Column Chromatography:
 - Prepare a chromatographic column with alumina.
 - Concentrate the dichloromethane extract from the previous step using a rotary evaporator.
 - Dissolve the residue in a small volume of dichloromethane and load it onto the alumina column.[\[4\]](#)
 - Elute the column with dichloromethane and collect the eluate containing the purified **Dinitolmide**.

6. Color Development and Spectrophotometric Measurement

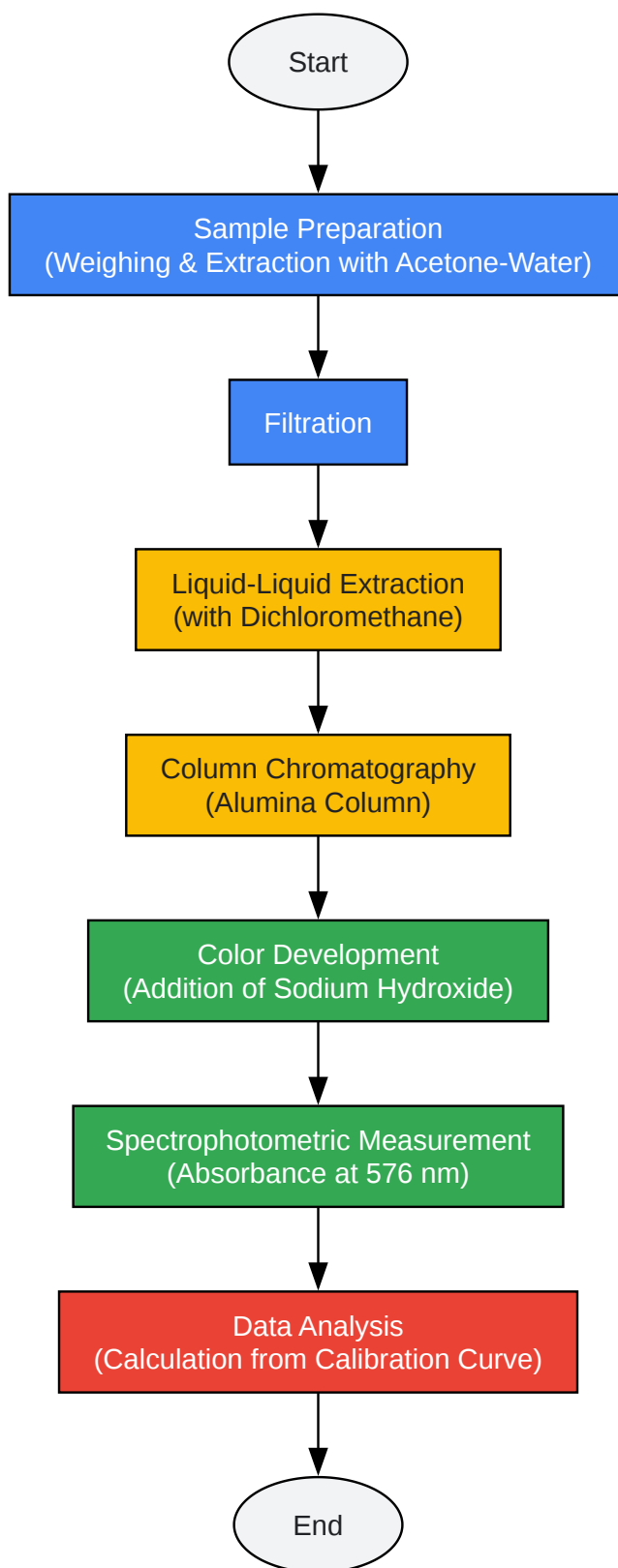
- Evaporate the purified eluate to dryness.
- Dissolve the residue in a known volume of acetone.
- Take an aliquot of this solution and add sodium hydroxide solution to develop the color.[\[2\]](#)[\[3\]](#)
[\[4\]](#)
- Measure the absorbance of the resulting colored complex at 576 nm against a reagent blank.[\[4\]](#) The absorbance should be read within 3 minutes of adding the sodium hydroxide solution.[\[4\]](#)

7. Calibration Curve and Calculation

- Treat the working standard solutions in the same manner as the sample (color development step).
- Measure the absorbance of the treated standard solutions.
- Plot a calibration curve of absorbance versus concentration.
- Determine the concentration of **Dinitolmide** in the sample solution from the calibration curve.
- Calculate the amount of **Dinitolmide** in the original premix sample, taking into account the dilutions made during the procedure.

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for the spectrophotometric determination of **Dinitolmide**.

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